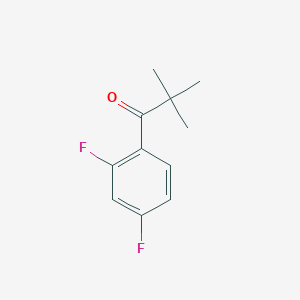

2',4'-Difluoro-2,2-dimethylpropiophenone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(2,4-difluorophenyl)-2,2-dimethylpropan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12F2O/c1-11(2,3)10(14)8-5-4-7(12)6-9(8)13/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSHPUYLELGWZML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)C1=C(C=C(C=C1)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40642483 | |

| Record name | 1-(2,4-Difluorophenyl)-2,2-dimethylpropan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40642483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898789-71-4 | |

| Record name | 1-(2,4-Difluorophenyl)-2,2-dimethyl-1-propanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898789-71-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2,4-Difluorophenyl)-2,2-dimethylpropan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40642483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Spectroscopic Blueprint of 2',4'-Difluoro-2,2-dimethylpropiophenone: An In-depth Technical Guide

Introduction: The Significance of Precise Characterization

In the landscape of modern drug discovery and materials science, the unequivocal structural elucidation of novel chemical entities is paramount. 2',4'-Difluoro-2,2-dimethylpropiophenone, a fluorinated aromatic ketone, represents a scaffold of significant interest due to the unique physicochemical properties imparted by its difluorophenyl and bulky tert-butyl moieties. The fluorine atoms can modulate metabolic stability, binding affinity, and lipophilicity, while the sterically hindered ketone may influence reaction kinetics and molecular conformation. This guide provides a comprehensive analysis of the spectroscopic characteristics of this compound, offering a foundational blueprint for its synthesis and identification. As direct experimental spectra for this specific molecule are not widely published, this document leverages established principles of spectroscopy and data from analogous structures to present a robust, predictive analysis tailored for researchers, scientists, and drug development professionals.

Synthesis Protocol: A Practical Approach via Friedel-Crafts Acylation

The most direct and industrially scalable synthesis of this compound is the Friedel-Crafts acylation of 1,3-difluorobenzene with pivaloyl chloride. This electrophilic aromatic substitution is a cornerstone of organic synthesis for forming carbon-carbon bonds to an aromatic ring.

Experimental Workflow: Synthesis of this compound

An In-Depth Technical Guide to 2',4'-Difluoro-2,2-dimethylpropiophenone: Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and potential applications of 2',4'-Difluoro-2,2-dimethylpropiophenone. As a fluorinated aryl ketone, this compound represents a valuable building block in medicinal chemistry, offering unique electronic properties that can enhance the pharmacological profiles of drug candidates. Due to the limited availability of experimental data for this specific molecule, this guide synthesizes information from structurally related compounds to provide a robust predictive profile and practical insights for its use in research and drug development.

Introduction: The Significance of Fluorinated Ketones in Medicinal Chemistry

Fluorine has become a cornerstone in modern drug design. The introduction of fluorine atoms into a molecule can profoundly influence its metabolic stability, binding affinity, and bioavailability. Aryl ketones, in turn, are versatile intermediates in the synthesis of a wide array of biologically active compounds. The convergence of these two features in molecules like this compound offers a powerful tool for medicinal chemists. The difluoro substitution on the phenyl ring can modulate the compound's electronic and lipophilic properties, while the propiophenone core provides a reactive handle for further chemical transformations. This guide aims to provide a detailed understanding of this specific fluorinated ketone to facilitate its application in the synthesis of novel therapeutic agents.

Physicochemical Properties: A Comparative Analysis

Table 1: Predicted and Comparative Physical Properties

| Property | This compound (Predicted) | 2,4-Difluoroacetophenone[1][2] | 2,2-Dimethylpropiophenone | Propiophenone[3][4][5][6][7][8][9] |

| Molecular Formula | C₁₁H₁₂F₂O | C₈H₆F₂O | C₁₁H₁₄O | C₉H₁₀O |

| Molecular Weight | 200.21 g/mol | 156.13 g/mol | 162.23 g/mol | 134.18 g/mol |

| Appearance | Predicted: Colorless to pale yellow liquid | Liquid | Liquid | Colorless to pale yellow liquid |

| Boiling Point | Predicted: >220 °C | 80-81 °C / 25 mmHg | 219-222 °C | 218 °C |

| Density | Predicted: ~1.1-1.2 g/mL at 25 °C | 1.234 g/mL at 25 °C | 0.97 g/mL at 25 °C | 1.009 g/mL at 25 °C |

| Refractive Index | Predicted: ~1.49-1.51 (n20/D) | 1.488 (n20/D) | 1.508 (n20/D) | 1.526 (n20/D) |

| Solubility | Predicted: Insoluble in water; Soluble in organic solvents (e.g., ethanol, ether, benzene)[5][9] | - | - | Insoluble in water; Soluble in organic solvents |

The predicted properties for this compound are extrapolated from the trends observed in its structural analogs. The presence of the difluoro group is expected to increase the boiling point and density compared to the non-fluorinated 2,2-dimethylpropiophenone. The bulky tert-butyl group will likely result in a higher boiling point compared to the smaller 2,4-difluoroacetophenone.

Synthesis and Reactivity

Proposed Synthetic Pathway: Friedel-Crafts Acylation

The most probable and industrially scalable synthetic route to this compound is through a Friedel-Crafts acylation reaction. This well-established method involves the reaction of 1,3-difluorobenzene with 2,2-dimethylpropanoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).

Caption: Proposed Friedel-Crafts acylation synthesis route.

Experimental Protocol: Conceptual Friedel-Crafts Acylation

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet is charged with anhydrous aluminum chloride in an inert solvent (e.g., dichloromethane or carbon disulfide).

-

Acyl Chloride Addition: 2,2-Dimethylpropanoyl chloride is dissolved in the same inert solvent and added dropwise to the stirred suspension of aluminum chloride at a controlled temperature (typically 0-5 °C).

-

Aromatic Substrate Addition: 1,3-Difluorobenzene is then added dropwise to the reaction mixture, maintaining the low temperature.

-

Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours to ensure complete conversion. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: The reaction is quenched by carefully pouring the mixture over crushed ice and hydrochloric acid. The organic layer is separated, washed with a sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

-

Purification: The crude product can be purified by vacuum distillation or column chromatography to yield pure this compound.

Chemical Reactivity and Derivatization Potential

The chemical reactivity of this compound is primarily dictated by the ketone functional group. This allows for a variety of chemical transformations to generate a library of derivatives for drug discovery.

Caption: Potential derivatization pathways.

Applications in Drug Development

The structural motifs present in this compound make it a highly attractive starting material for the synthesis of novel drug candidates. The difluorophenyl group is a known pharmacophore in many active pharmaceutical ingredients (APIs).

Key Therapeutic Areas for Exploration:

-

Antifungal Agents: Difluorophenyl derivatives are prominent in antifungal drugs such as fluconazole. The core structure of the target molecule can be elaborated to synthesize novel triazole-containing antifungal agents.

-

Enzyme Inhibitors: The propiophenone moiety can be modified to create compounds that target specific enzymes. For instance, derivatives of 2,4-dihydroxyacetophenone have been explored as phosphodiesterase inhibitors[4].

-

Neurological Disorders and Cancer: Fluorinated amino acids, which can be synthesized from related precursors, are utilized in the development of therapeutics for neurological disorders and cancer[3].

Spectral Data and Characterization (Predicted)

While experimental spectra for the target molecule are not available, predictions can be made based on its structure and data from analogous compounds.

Table 2: Predicted Spectral Data

| Technique | Predicted Key Signals |

| ¹H NMR | Signals corresponding to the tert-butyl protons (singlet, ~1.3 ppm), and complex aromatic signals due to fluorine coupling. Data for 2',4'-difluoroacetophenone shows aromatic protons between 6.8 and 8.0 ppm[10]. |

| ¹³C NMR | A carbonyl signal (~200 ppm), signals for the tert-butyl carbons, and aromatic carbon signals showing C-F coupling. |

| ¹⁹F NMR | Two distinct signals for the two non-equivalent fluorine atoms on the aromatic ring. |

| Mass Spec (MS) | A molecular ion peak (M+) at m/z 200.21. Fragmentation patterns would likely show loss of the tert-butyl group and the carbonyl group. The mass spectrum of 2',4'-difluoroacetophenone shows a molecular ion at m/z 156 and a base peak at m/z 141[10]. |

Safety and Handling

Specific safety data for this compound is not available. However, based on the data for 2,4-difluoroacetophenone, it should be handled with care.

GHS Hazard Statements for 2,4-Difluoroacetophenone (as a proxy):

-

H315: Causes skin irritation[1].

-

H319: Causes serious eye irritation[1].

-

H335: May cause respiratory irritation[1].

Recommended Handling Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of vapors and contact with skin and eyes.

-

Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a promising, albeit currently under-characterized, chemical entity with significant potential in medicinal chemistry and drug discovery. This technical guide, by synthesizing predictive data and information from closely related analogs, provides a foundational understanding of its physicochemical properties, a plausible synthetic route, and a roadmap for its application in the development of novel therapeutic agents. As research in fluorinated pharmaceuticals continues to expand, the utility of such well-designed building blocks will undoubtedly grow, making this compound a molecule of considerable interest for further investigation.

References

-

PubChem. (n.d.). 2,4-Difluoroacetophenone. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 2',4'-Difluoro-3-(2,3-dimethylphenyl)propiophenone. National Center for Biotechnology Information. Retrieved from [Link]

- Khan, I., et al. (2023). Synthesis of 2,4-dihydroxyacetophenone derivatives as potent PDE-1 and -3 inhibitors: in vitro and in silico insights. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2169527.

- Google Patents. (n.d.). CN102531870A - Preparation method of 2,4-difluoroacetophenone.

-

SDI. (n.d.). Propiophenone. Retrieved from [Link]

-

PubChem. (n.d.). 2',4'-Difluoro-3-(3,4-dimethylphenyl)propiophenone. National Center for Biotechnology Information. Retrieved from [Link]

-

LookChem. (n.d.). Propiophenone. Retrieved from [Link]

-

ChemWhat. (n.d.). Propiophenone CAS#: 93-55-0. Retrieved from [Link]

-

ChemicalLand21. (n.d.). PROPIOPHENONE. Retrieved from [Link]

- Google Patents. (n.d.). The synthetic method of 2,4 difluoro benzene methanamines.

Sources

- 1. 2,4-Difluoroacetophenone | C8H6F2O | CID 67770 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2′,4′-二氟苯乙酮 98% | Sigma-Aldrich [sigmaaldrich.com]

- 3. Propiophenone - Wikipedia [en.wikipedia.org]

- 4. propiophenone, 93-55-0 [thegoodscentscompany.com]

- 5. sdichem.com [sdichem.com]

- 6. lookchem.com [lookchem.com]

- 7. chemwhat.com [chemwhat.com]

- 8. manavchem.com [manavchem.com]

- 9. CAS 93-55-0: Propiophenone | CymitQuimica [cymitquimica.com]

- 10. CN102531870A - Preparation method of 2,4-difluoroacetophenone - Google Patents [patents.google.com]

Methodological & Application

Application Notes and Protocols for 2',4'-Difluoro-2,2-dimethylpropiophenone: A Guide for Researchers

Introduction: Unveiling the Potential of a Specialized Fluorinated Ketone

In the landscape of modern organic chemistry and materials science, precision and efficiency are paramount. 2',4'-Difluoro-2,2-dimethylpropiophenone is a fluorinated aromatic ketone that stands at the intersection of these demands. Its unique molecular architecture, featuring a difluorinated phenyl ring and a sterically hindered α-carbon, makes it a compelling candidate for a range of specialized applications, primarily driven by its photochemical reactivity. The presence of fluorine atoms can significantly alter the electronic properties, metabolic stability, and reaction kinetics of a molecule, offering advantages in drug discovery and polymer chemistry.[1]

This guide provides an in-depth exploration of the reaction mechanisms involving this compound, with a focus on its role as a photoinitiator. We will delve into the theoretical underpinnings of its reactivity, present detailed experimental protocols for its application, and offer insights into the causal relationships between its structure and function.

Core Concept: The Predominance of the Norrish Type I Reaction

The photochemical behavior of ketones is principally governed by two major pathways: the Norrish Type I and Norrish Type II reactions.[2][3][4] A Norrish Type I reaction involves the homolytic cleavage of the bond between the carbonyl group and an adjacent α-carbon, yielding two radical fragments.[3][4] Conversely, a Norrish Type II reaction is an intramolecular process requiring the presence of a hydrogen atom on the γ-carbon, which is abstracted by the excited carbonyl group.

An analysis of the structure of this compound reveals the absence of γ-hydrogen atoms. This structural feature precludes the possibility of a Norrish Type II reaction. Therefore, it is mechanistically poised to undergo a Norrish Type I cleavage upon photoexcitation.

Mechanistic Deep Dive: The Norrish Type I Pathway

The Norrish Type I reaction for this compound can be delineated as follows:

-

Photoexcitation: Upon absorption of ultraviolet (UV) light, the ketone is promoted from its ground state (S₀) to an excited singlet state (S₁).

-

Intersystem Crossing: The excited singlet state can then undergo intersystem crossing to a more stable triplet state (T₁).

-

α-Cleavage: From either the excited singlet or triplet state, the molecule undergoes homolytic cleavage of the α-carbon-carbonyl bond. This cleavage is favored due to the formation of a relatively stable tertiary alkyl radical (2,2-dimethylpropyl radical) and a 2,4-difluorobenzoyl radical.

-

Radical Reactions: The resulting radical pair can then initiate a cascade of secondary reactions, including:

-

Initiation of Polymerization: In the presence of monomers (e.g., acrylates, methacrylates), the generated free radicals can initiate a polymerization chain reaction.

-

Decarbonylation: The 2,4-difluorobenzoyl radical can lose a molecule of carbon monoxide (CO) to form a 2,4-difluorophenyl radical.

-

Radical Recombination: The various radical species can recombine to form different byproducts.

-

The efficiency of the Norrish Type I cleavage is influenced by the stability of the radicals formed.[3] In this case, the formation of a tertiary alkyl radical is energetically favorable.

Visualizing the Mechanism: Norrish Type I Cleavage

Caption: Norrish Type I mechanism of this compound.

Application: Photoinitiator for Free-Radical Polymerization

The primary application of this compound is as a Type I photoinitiator for UV-curable systems. These systems are integral to a wide array of industrial processes, including coatings, adhesives, inks, and 3D printing.[5] The choice of a photoinitiator is critical as it dictates the curing speed, depth of cure, and the final properties of the cured material.

Advantages in Photopolymerization:

-

High Reactivity: The efficient α-cleavage leads to a high quantum yield of radical generation, translating to rapid curing rates.

-

Reduced Yellowing: Compared to some other photoinitiators, the photoproducts of α-cleavage are less likely to contribute to yellowing of the final cured product.

-

Good Solubility: Fluorinated compounds often exhibit good solubility in common monomer and oligomer formulations.

Experimental Protocols

Protocol 1: General Photopolymerization of an Acrylate Formulation

This protocol provides a general procedure for the UV-curing of a simple acrylate-based formulation using this compound as the photoinitiator.

Materials:

-

This compound

-

Trimethylolpropane triacrylate (TMPTA) (or other suitable acrylate monomer/oligomer)

-

UV curing chamber with a medium-pressure mercury lamp (or LED lamp with appropriate wavelength)

-

Glass slides or other suitable substrate

-

Micropipette

-

Stopwatch

Procedure:

-

Formulation Preparation:

-

In a small, amber vial, prepare a solution of this compound in TMPTA. A typical concentration range for the photoinitiator is 0.5-5% by weight.[6] For initial experiments, a 2% (w/w) solution is recommended.

-

Ensure complete dissolution of the photoinitiator, using gentle warming or vortexing if necessary. Protect the solution from ambient light.

-

-

Sample Preparation:

-

Using a micropipette, apply a thin film of the formulation onto a clean glass slide. The film thickness can be controlled using a wire-wound bar coater for uniformity.

-

-

UV Curing:

-

Place the coated slide inside the UV curing chamber.

-

Expose the sample to UV radiation. The exposure time will depend on the intensity of the UV source, the concentration of the photoinitiator, and the thickness of the film. Start with an exposure time of 10-30 seconds.

-

-

Assessment of Cure:

-

After exposure, remove the sample from the chamber.

-

Assess the degree of cure by gently touching the surface with a cotton swab. A fully cured film will be tack-free and resistant to scratching.

-

For more quantitative analysis, techniques such as Fourier-transform infrared spectroscopy (FTIR) can be used to monitor the disappearance of the acrylate double bond peak (around 1635 cm⁻¹).

-

Data Summary Table:

| Parameter | Typical Range | Notes |

| Photoinitiator Conc. | 0.5 - 5.0 % (w/w) | Higher concentrations can increase cure speed but may lead to brittleness. |

| UV Wavelength | 300 - 400 nm | Match the lamp's emission spectrum to the photoinitiator's absorption spectrum. |

| Exposure Time | 5 - 60 seconds | Highly dependent on lamp intensity and film thickness. |

| Film Thickness | 10 - 100 µm | Thicker films may require longer exposure times or dual-curing mechanisms. |

Experimental Workflow Visualization

Caption: Workflow for UV photopolymerization using the photoinitiator.

Safety and Handling

Potential Hazards:

Recommended Precautions:

-

Handle in a well-ventilated area, preferably in a fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, nitrile gloves, and a lab coat.

-

Avoid inhalation of vapors and direct contact with skin and eyes.

-

Store in a cool, dry, and dark place, away from incompatible materials such as strong oxidizing agents.

Conclusion and Future Perspectives

This compound is a specialized photoinitiator with significant potential in applications requiring rapid and efficient UV curing. Its photochemical behavior is dominated by the Norrish Type I cleavage mechanism, a direct consequence of its molecular structure. This guide provides a foundational understanding and practical protocols for researchers and professionals in drug development and materials science.

Future research could focus on quantifying the photoinitiation efficiency of this compound, including determining its quantum yield and rate constants for α-cleavage. Furthermore, exploring its application in more complex systems, such as dual-curing formulations or in the synthesis of novel fluorinated polymers, would be a valuable endeavor. The strategic incorporation of fluorine atoms continues to be a powerful tool in molecular design, and compounds like this compound are poised to play an important role in the development of next-generation materials and therapeutics.

References

-

PubChem. (n.d.). 2,4-Difluoroacetophenone. National Center for Biotechnology Information. Retrieved from [Link]

-

Faizi, M. S. H. (2021, March 5). NORRISH Type I and II Reactions [Video]. YouTube. Retrieved from [Link]

-

Decker, C., & Lalevée, J. (2021). Surface-Immobilized Photoinitiators for Light Induced Polymerization and Coupling Reactions. Polymers, 13(16), 2728. Retrieved from [Link]

-

Wikipedia. (2023, October 27). Acetylacetone. Retrieved from [Link]

-

LEC-RON SHARE. (n.d.). 2 2 Difluoroethanol Manufacturer and Supplier. Retrieved from [Link]

-

Batchelor, S. N., Fischer, H., & Hany, R. (2000). Photolysis of 2,4-dihydroxy-2,4-dimethylpentan-3-one studied by quantitative time-resolved CIDNP and optical spectroscopy. Journal of the Chemical Society, Perkin Transactions 2, (1), 127-132. Retrieved from [Link]

-

Wikipedia. (2023, November 28). Norrish reaction. Retrieved from [Link]

-

Giménez-Gómez, A., et al. (2024). Photocyclization of Fluorinated Acetophenones Unlocks an Efficient Way to Solar Energy Storage. ChemRxiv. Retrieved from [Link]

-

Chemistry by Dr Raju. (2024, April 19). Norrish type-1 reaction: Basic concept, Mechanism and Examples [Video]. YouTube. Retrieved from [Link]

-

ResearchGate. (n.d.). Scheme 1 Possible photoproducts from Norrish Type I and II reactions. Retrieved from [Link]

-

Lago, M. A., & Rurainski, R. D. (2019). Migration of Photoinitiators in Food Packaging: A Review. Foods, 8(11), 533. Retrieved from [Link]

-

Dietlin, C., Allonas, X., Defoin, A., & Fouassier, J. P. (2008). Theoretical and experimental study of the Norrish I photodissociation of aromatic ketones. Photochemical & Photobiological Sciences, 7(5), 558-565. Retrieved from [Link]

- Google Patents. (n.d.). US5391587A - Fluorinated photoinitiators and their application in UV curing of fluorinated monomers.

-

PubChem. (n.d.). Acetylacetone. National Center for Biotechnology Information. Retrieved from [Link]

-

Liu, J., et al. (2021). Synthesis and Characterization of a Trifunctional Photoinitiator Based on Two Commercial Photoinitiators with α-Hydroxyl Ketone Structure. Polymers, 13(18), 3121. Retrieved from [Link]

-

PubChem. (n.d.). 2,4-Difluoroacetophenone. National Center for Biotechnology Information. Retrieved from [Link]

-

ProcessPointChemicals. (n.d.). CAS# 123-45-6 Supplier & Distributor of CB 300919. Retrieved from [Link]

-

Tintoll. (n.d.). Types of photoinitiators and their applications. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. m.youtube.com [m.youtube.com]

- 3. Norrish reaction - Wikipedia [en.wikipedia.org]

- 4. youtube.com [youtube.com]

- 5. Acetylacetone | C5H8O2 | CID 31261 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2,4-Difluoroacetophenone | C8H6F2O | CID 67770 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Note: A Multi-Technique Approach for the Comprehensive Characterization of 2',4'-Difluoro-2,2-dimethylpropiophenone

Introduction: The Need for Rigorous Characterization

2',4'-Difluoro-2,2-dimethylpropiophenone is a fluorinated aromatic ketone of interest in synthetic chemistry and drug discovery. Its structural features, including a difluorinated phenyl ring and a sterically hindered carbonyl group, necessitate a robust, multi-faceted analytical approach for unambiguous structural confirmation, purity assessment, and impurity profiling. The presence of fluorine atoms introduces unique spectroscopic signatures that are invaluable for characterization but require specific analytical considerations.

This guide provides an integrated suite of analytical protocols, moving beyond a simple listing of methods to explain the causal relationships behind experimental choices. The objective is to equip researchers with a self-validating framework for the comprehensive analysis of this compound and structurally related molecules, ensuring data integrity and reproducibility. The overall analytical strategy involves a synergistic combination of chromatographic and spectroscopic techniques to build a complete chemical profile of the analyte.

Caption: Integrated workflow for the characterization of this compound.

Physicochemical Properties

A foundational understanding of the molecule's properties is essential for method development.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₂F₂O | - |

| Molecular Weight | 200.21 g/mol | [1] |

| Appearance | White to off-white crystalline solid | General Observation |

| Melting Point | Not available; expected to be a low-melting solid | - |

| Boiling Point | ~250-260 °C (Predicted) | - |

| Solubility | Soluble in methanol, acetonitrile, DMSO, chloroform | General Chemical Principles |

Chromatographic Analysis for Purity and Impurity Profiling

Chromatography is the cornerstone for determining the purity of the synthesized compound and identifying any process-related impurities or degradants.

High-Performance Liquid Chromatography (HPLC)

Expertise & Experience: Reverse-phase HPLC with UV detection is the method of choice for quantifying non-volatile aromatic ketones. A C18 stationary phase provides excellent hydrophobic interaction with the phenyl ring, while the conjugated system of the molecule allows for sensitive detection using a UV spectrophotometer.[2] The method is designed to be stability-indicating, capable of resolving the main peak from potential degradation products.[3]

Caption: Step-by-step workflow for the HPLC purity analysis.

Protocol: Purity Determination by RP-HPLC

-

Instrumentation:

-

HPLC system with a quaternary pump, autosampler, column thermostat, and UV-Vis detector.

-

-

Reagents and Materials:

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade, 18.2 MΩ·cm)

-

This compound reference standard

-

C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

-

-

Chromatographic Conditions:

-

Mobile Phase: Acetonitrile:Water (70:30, v/v)

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Detection Wavelength: 254 nm

-

Injection Volume: 5 µL

-

Run Time: 15 minutes

-

-

Sample Preparation:

-

Accurately weigh and dissolve the sample in acetonitrile to a final concentration of 1.0 mg/mL.

-

Filter the solution through a 0.45 µm syringe filter prior to injection.

-

-

Procedure:

-

Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

-

Inject a blank (acetonitrile) to ensure no system contamination.

-

Inject the prepared sample solution.

-

Integrate the peak areas of all observed peaks.

-

-

Data Analysis:

-

Calculate the purity of the compound by the area normalization method:

-

% Purity = (Area of Main Peak / Total Area of All Peaks) x 100

-

-

Gas Chromatography-Mass Spectrometry (GC-MS)

Expertise & Experience: GC-MS is ideal for identifying volatile or semi-volatile impurities that may not be detected by HPLC. The high resolution of capillary GC columns combined with the definitive identification capabilities of a mass spectrometer makes it a powerful tool for a comprehensive impurity profile.[4][5] A non-polar column is chosen as a general-purpose phase for separating compounds based primarily on their boiling points.

Protocol: Volatile Impurity Screening by GC-MS

-

Instrumentation:

-

GC system with a split/splitless injector, coupled to a Mass Spectrometer (Electron Ionization source).

-

-

Reagents and Materials:

-

Dichloromethane (GC grade)

-

Helium (99.999% purity)

-

Non-polar capillary column (e.g., DB-1 or HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)

-

-

GC-MS Conditions:

-

Injector Temperature: 250 °C

-

Carrier Gas: Helium, constant flow at 1.0 mL/min

-

Split Ratio: 20:1

-

Oven Program:

-

Initial temperature: 60 °C, hold for 2 minutes

-

Ramp: 15 °C/min to 280 °C

-

Hold at 280 °C for 5 minutes

-

-

MS Transfer Line Temp: 280 °C

-

Ion Source Temp: 230 °C

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Scan Range: 40-450 m/z

-

-

Sample Preparation:

-

Dissolve the sample in dichloromethane to a concentration of approximately 2 mg/mL.

-

-

Procedure:

-

Inject 1 µL of the prepared sample into the GC-MS system.

-

Acquire the total ion chromatogram (TIC) and the corresponding mass spectra for all separated peaks.

-

-

Data Analysis:

-

Identify the main component peak.

-

For any impurity peaks, compare their mass spectra against a reference library (e.g., NIST) to tentatively identify their structures.

-

Spectroscopic Analysis for Structural Elucidation

Spectroscopic techniques provide definitive evidence of the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: NMR is the most powerful tool for unambiguous structure determination. For this molecule, ¹H, ¹³C, and especially ¹⁹F NMR are critical. The ¹⁹F NMR will confirm the presence and environment of the fluorine atoms, while the coupling between ¹⁹F, ¹H, and ¹³C nuclei provides invaluable connectivity information.[6][7] Temperature-dependent NMR can be used to study conformational dynamics if needed.[6]

| Nucleus | Expected Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ¹H NMR | ~1.3-1.5 | Singlet (s) | -C(CH ₃)₃ (9H) |

| ~6.9-7.1 | Triplet of triplets (tt) | Aromatic C5-H (1H) | |

| ~7.1-7.3 | Multiplet (m) | Aromatic C6-H (1H) | |

| ~7.8-8.0 | Triplet of doublets (td) | Aromatic C3-H (1H) | |

| ¹³C NMR | ~28 | Quartet (q) | -C(C H₃)₃ |

| ~45 | Singlet (s) | -C (CH₃)₃ | |

| ~104 | Triplet (t, ²JCF) | Aromatic C 5 | |

| ~112 | Doublet of doublets (dd) | Aromatic C 6 | |

| ~133 | Doublet of doublets (dd) | Aromatic C 3 | |

| ~163 | Doublet of doublets (dd, ¹JCF) | Aromatic C 2-F | |

| ~166 | Doublet of doublets (dd, ¹JCF) | Aromatic C 4-F | |

| ~205 | Triplet (t, ³JCF) | C =O | |

| ¹⁹F NMR | ~(-105) - (-115) | Multiplet (m) | C2-F , C4-F |

Protocol: NMR Structural Confirmation

-

Instrumentation:

-

NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

-

Sample Preparation:

-

Dissolve ~10-20 mg of the sample in ~0.7 mL of deuterated chloroform (CDCl₃) or DMSO-d₆.

-

Transfer the solution to a 5 mm NMR tube.

-

-

Data Acquisition:

-

Acquire standard ¹H, ¹³C{¹H}, and ¹⁹F{¹H} spectra.

-

Consider acquiring 2D correlation spectra (e.g., COSY, HSQC, HMBC) to confirm assignments if necessary.

-

Mass Spectrometry (MS)

Expertise & Experience: MS confirms the molecular weight and provides structural information through fragmentation patterns.[8] Under electron ionization (EI), the molecule is expected to undergo characteristic cleavages, primarily α-cleavage adjacent to the carbonyl group. The most stable fragment is often the one that forms a resonance-stabilized cation. The tert-butyl cation is particularly stable and expected to be a major fragment.[9]

Caption: Key fragmentation pathways for this compound under EI-MS.

Protocol: Molecular Weight and Fragment Analysis

-

Instrumentation:

-

Mass spectrometer with an EI source (can be the same as the GC-MS system) or an Electrospray Ionization (ESI) source for infusion.

-

-

Procedure (using GC-MS data):

-

From the GC-MS run, extract the mass spectrum corresponding to the main analyte peak.

-

Identify the molecular ion peak (M⁺˙) at m/z = 200.

-

Identify major fragment ions and correlate them with the proposed structure.

-

-

Expected Fragmentation Data:

| m/z | Proposed Ion | Notes |

| 200 | [C₁₁H₁₂F₂O]⁺˙ | Molecular Ion (M⁺˙) |

| 155 | [C₇H₄F₂O]⁺ | Loss of tert-butyl radical [•C(CH₃)₃] |

| 114 | [C₆H₄F₂]⁺˙ | Loss of CO from the m/z 155 fragment |

| 57 | [C(CH₃)₃]⁺ | tert-butyl cation; likely the base peak due to its high stability |

Infrared (IR) and UV-Visible (UV-Vis) Spectroscopy

Expertise & Experience: IR spectroscopy is a rapid and simple method to confirm the presence of key functional groups.[10][11] The strong carbonyl (C=O) stretch is a definitive marker for the ketone, while C-F and aromatic C-H stretches further confirm the structure. UV-Vis spectroscopy characterizes the electronic transitions within the conjugated difluorobenzoyl chromophore.[12][13] The π → π* transition is expected to be strong, while the n → π* transition of the carbonyl group will be weaker and at a longer wavelength.[14][15]

Protocol: Functional Group and Chromophore Analysis

-

Instrumentation:

-

FTIR spectrometer with a universal attenuated total reflectance (UATR) accessory.

-

UV-Vis spectrophotometer with 1 cm quartz cuvettes.

-

-

Procedure (IR):

-

Place a small amount of the solid sample directly on the UATR crystal.

-

Acquire the spectrum from 4000 to 650 cm⁻¹.

-

-

Procedure (UV-Vis):

-

Prepare a dilute solution of the sample (~0.01 mg/mL) in methanol or acetonitrile.

-

Scan the absorbance from 200 to 400 nm using the solvent as a blank.

-

-

Expected Spectroscopic Data:

| Technique | Wavenumber (cm⁻¹) / Wavelength (nm) | Assignment |

| IR | ~2970 | Aliphatic C-H stretch |

| ~1680-1700 | Aromatic Ketone C=O stretch[16] | |

| ~1600, ~1480 | Aromatic C=C stretch | |

| ~1100-1250 | C-F stretch[17] | |

| UV-Vis | ~240-260 nm (λ_max) | π → π* transition (strong) |

| ~280-310 nm (λ_max) | n → π* transition (weak)[13] |

Conclusion: An Integrated and Self-Validating Approach

The characterization of this compound is achieved not by a single technique, but by the convergence of evidence from orthogonal analytical methods. The chromatographic protocols establish purity, while the collective data from NMR, MS, IR, and UV-Vis spectroscopy provide an undeniable confirmation of the molecular structure. This integrated approach ensures the highest level of scientific integrity, providing a complete and trustworthy profile of the target compound for any research or development application.

References

-

Ministry of Health, Labour and Welfare. (n.d.). Analytical Method for 2,4-D, 2,4-DB and Cloprop (Animal and Fishery Products). Retrieved from [Link]

-

U.S. Environmental Protection Agency. (2019). Analytical method for 2,4-DP-p, 2,4-D, 2,4-DB, MCPA, MCPB, Mecoprop-p and their 2-EHs in soil. Retrieved from [Link]

-

Myadagbadam, U., et al. (2019). HPLC Method for Determination and Optimization of 2,4-DNPH Pre-Column Derivatization Effect of Reaction Conditions for Muscone in Natural Musk. Natural Products Chemistry & Research, 7(364). Retrieved from [Link]

-

Chukwu, C. J., Omaka, O. N., & Aja, P. M. (2017). Characterization of 2,5-dimethyl-2,4-dihydroxy-3(2H) furanone, A Flavourant Principle From Sysepalum dulcificum. Natural Products Chemistry & Research, 5(296). Retrieved from [Link]

-

ResearchGate. (2017). Characterization of 2,5-dimethyl-2,4-dihydroxy-3(2H) furanone, A Flavourant Principle From Sysepalum dulcificum. Retrieved from [Link]

- Google Patents. (n.d.). The synthetic method of 2,4 difluoro benzene methanamines.

-

Duval, L. (n.d.). Comprehensive Two-Dimensional Gas Chromatography for Detailed Characterisation of Petroleum Products. Oil & Gas Science and Technology – Rev. IFP, 58(2), 283-296. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Retrieved from [Link]

-

MDPI. (2022). 2-(4-(Dimethylamino)phenyl)-3,3-difluoro-4,6-diphenyl-3,4-dihydro-1,2,4,5,3-tetrazaborinin-2-ium-3-ide. Retrieved from [Link]

-

Agilent. (2003). Dual-Channel Gas Chromatographic System for the Determination of Low-Level Sulfur in Hydrocarbon Gases. Retrieved from [Link]

-

ResearchGate. (n.d.). Time dependent UV-Vis spectra of reduction of aromatic ketones with NaBH4. Retrieved from [Link]

-

ResearchGate. (n.d.). Infrared spectra of protonated a) ortho-(oF-Phe) and b) meta-fluorophenylalanine (mF-Phe). Retrieved from [Link]

-

PubChem. (n.d.). 2',4'-Difluoro-3-(2,3-dimethylphenyl)propiophenone. Retrieved from [Link]

-

ScienceDirect. (n.d.). Mass spectrometric investigation of 2-aminopropiophenones and some of their metabolites. Retrieved from [Link]

-

JoVE. (2023). Video: IR and UV–Vis Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]

-

PMC - PubMed Central. (n.d.). Synthesis and Characterization of High-Affinity 4,4-Difluoro-4-bora-3a,4a-diaza-s-indacene-Labeled Fluorescent Ligands for Human β-Adrenoceptors. Retrieved from [Link]

-

PMC - NIH. (n.d.). Infrared Spectroscopic Signatures of the Fluorous Effect Arise from a Change of Conformational Dynamics. Retrieved from [Link]

-

ResearchGate. (2019). HPLC Method for Determination and Optimization of 2,4-DNPH Pre- Column Derivatization Effect of Reaction Conditions for Muscone in Natural Musk. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and Property of 2,2-Difluoro-1,4-diazaborole. Retrieved from [Link]

-

Chemistry Stack Exchange. (2016). Identify products of Propiophenone using nmr. Retrieved from [Link]

-

Doc Brown's Advanced Organic Chemistry. (n.d.). mass spectrum of 2,2-dimethylpropane. Retrieved from [Link]

-

Master Organic Chemistry. (2016). UV-Vis Spectroscopy: Absorbance of Carbonyls. Retrieved from [Link]

-

ResearchGate. (n.d.). IR spectra for the protonated fluoroamphetamine isomers 2-FA (A), 3-FA.... Retrieved from [Link]

-

Chemistry LibreTexts. (2021). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

ChemRxiv. (2023). 4,4-Difluoroproline as a Unique 19F NMR Probe of Proline Conformation. Retrieved from [Link]

-

ResearchGate. (n.d.). Mass spectrum of 2,4-Dihydroxy-2,5-dimethyl-39(2H)- furan-3-one with.... Retrieved from [Link]

-

MSU Chemistry. (n.d.). UV-Visible Spectroscopy. Retrieved from [Link]

-

CORE. (n.d.). Development and Validation of a Stability-Indicating RP-HPLC Method for the Simultaneous Estimation of Guaifenesin and.... Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 14.8: Interpreting Ultraviolet Spectra- The Effect of Conjugation. Retrieved from [Link]

-

ResearchGate. (n.d.). Mass spectrum of 2,4-Dihydroxy-2,5-dimethyl- 3(2H)-furan-3-one with.... Retrieved from [Link]

-

Modgraph. (n.d.). Substituent Chemical Shifts in NMR. Part 5: Mono and Difluoro S.C.S. in rigid molecules*. Retrieved from [Link]

Sources

- 1. 2',4'-Difluoro-3-(2,3-dimethylphenyl)propiophenone | C17H16F2O | CID 24726261 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Synthesis and Characterization of High-Affinity 4,4-Difluoro-4-bora-3a,4a-diaza-s-indacene-Labeled Fluorescent Ligands for Human β-Adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. files01.core.ac.uk [files01.core.ac.uk]

- 4. laurent-duval.eu [laurent-duval.eu]

- 5. agilent.com [agilent.com]

- 6. mdpi.com [mdpi.com]

- 7. chemrxiv.org [chemrxiv.org]

- 8. Mass spectrometric investigation of 2-aminopropiophenones and some of their metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mass spectrum of 2,2-dimethylpropane fragmentation pattern of m/z m/e ions for analysis and identification of neopentane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. Infrared Spectroscopic Signatures of the Fluorous Effect Arise from a Change of Conformational Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. researchgate.net [researchgate.net]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. UV-Visible Spectroscopy [www2.chemistry.msu.edu]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. Video: IR and UV–Vis Spectroscopy of Aldehydes and Ketones [jove.com]

- 17. researchgate.net [researchgate.net]

The Pivotal Role of Fluorinated Phenyl Ketones in Modern Agrochemical Synthesis: Application Notes and Protocols

Introduction: Unraveling the Significance of the 2',4'-Difluorophenyl Moiety

In the relentless pursuit of novel and effective agrochemicals, the strategic incorporation of fluorine atoms into molecular scaffolds has emerged as a paramount design principle. The unique physicochemical properties imparted by fluorine, such as increased metabolic stability, enhanced binding affinity to target enzymes, and altered electronic characteristics, have proven instrumental in augmenting the biological activity of crop protection agents.[1][2] While the specific compound 2',4'-Difluoro-2,2-dimethylpropiophenone is not extensively documented in the synthesis of mainstream agrochemicals, a closely related class of compounds, namely derivatives of 2',4'-difluoroacetophenone , stands as a cornerstone in the development of a major class of fungicides: the triazoles.[3] This guide will delve into the critical application of these fluorinated phenyl ketones, providing detailed insights and protocols for researchers, scientists, and professionals in the field of drug development for agriculture. We will explore the causal logic behind experimental choices and present self-validating protocols to ensure scientific rigor and reproducibility.

The Rise of Triazole Fungicides: A Synthetic Perspective

Triazole fungicides represent a vital category of agrochemicals, widely employed to combat a broad spectrum of fungal pathogens that threaten global food security.[3] Their mode of action typically involves the inhibition of sterol biosynthesis in fungi, a pathway crucial for maintaining the integrity of fungal cell membranes.[4] The synthesis of many potent triazole fungicides leverages the 2',4'-difluorophenyl moiety as a key structural element.

Key Intermediate: 2',4'-Difluoro-2-[1-(1H-1,2,4-triazolyl)]acetophenone

A central building block in the synthesis of several triazole antifungals is 2',4'-difluoro-2-[1-(1H-1,2,4-triazolyl)]acetophenone. This intermediate serves as a precursor to highly effective active ingredients, including the broad-spectrum antifungal agent voriconazole.[5] The synthesis of this pivotal intermediate is a multi-step process that demands careful control of reaction conditions to ensure high yield and purity.

The general synthetic pathway to this key intermediate can be visualized as follows:

Caption: Synthetic pathway to a key triazole fungicide intermediate.

Experimental Protocols: A Step-by-Step Guide

The following protocols are designed to be self-validating, with clear steps and explanations for the synthesis of the key intermediate 2',4'-Difluoro-2-[1-(1H-1,2,4-triazolyl)]acetophenone, based on methodologies described in the scientific literature.[5]

Protocol 1: Synthesis of 2-(3-chloro-1H-1,2,4-triazol-1-yl)-1-(2,4-difluorophenyl)ethanone

This protocol details the nucleophilic substitution reaction between 2-chloro-2',4'-difluoroacetophenone and 3-chloro-1,2,4-triazole. The use of a carbonate base is crucial for the deprotonation of the triazole, facilitating its nucleophilic attack on the electrophilic carbon of the acetophenone.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (approx.) |

| 2-Chloro-2',4'-difluoroacetophenone | 190.57 | 190.5 g | 1.0 mol |

| 3-Chloro-1,2,4-triazole | 103.52 | 103.5 g | 1.0 mol |

| Potassium Carbonate (K₂CO₃) | 138.21 | 207 g | 1.5 mol |

| Tetrahydrofuran (THF), anhydrous | 72.11 | 800 mL | - |

Procedure:

-

To a 2 L reaction vessel equipped with a mechanical stirrer, add 800 mL of anhydrous tetrahydrofuran.

-

Add 103.5 g of 3-chloro-1,2,4-triazole to the reaction vessel and stir the resulting mixture.

-

Slowly add 190.5 g of 2-chloro-2',4'-difluoroacetophenone to the mixture.

-

Add 207 g of potassium carbonate to the reaction mixture.

-

Stir the resulting mixture at 25°C for 7 hours.

-

Upon completion of the reaction, filter the mixture.

-

Wash the filter cake with 300 mL of tetrahydrofuran.

-

Concentrate the filtrate at room temperature to obtain the crude product.

Protocol 2: Synthesis of 2',4'-Difluoro-2-[1-(1H-1,2,4-triazolyl)]acetophenone via Hydrodehalogenation

This protocol describes the catalytic hydrodehalogenation of the chlorinated intermediate to yield the final key intermediate. Palladium on carbon is a highly effective catalyst for this transformation.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity (approx.) |

| 2-(3-chloro-1H-1,2,4-triazol-1-yl)-1-(2,4-difluorophenyl)ethanone | 257.64 | 1.0 mol |

| Palladium on Carbon (10% Pd) | - | Catalytic amount |

| Alcohol Solvent (e.g., Methanol, Ethanol) | - | Sufficient volume |

| Hydrogen Gas (H₂) | 2.02 | Pressurized |

Procedure:

-

In a suitable hydrogenation reactor, dissolve the crude product from Protocol 1 in an alcohol solvent.

-

Add a catalytic amount of 10% palladium on carbon to the solution.

-

Pressurize the reactor with hydrogen gas.

-

Heat the reaction mixture to a temperature between 40-75°C.

-

Maintain the reaction for 2-5 hours, monitoring the consumption of hydrogen and the progress of the reaction by a suitable analytical method (e.g., TLC, HPLC).

-

Upon completion, carefully vent the hydrogen gas and purge the reactor with an inert gas (e.g., nitrogen, argon).

-

Filter the reaction mixture to remove the palladium on carbon catalyst.

-

Concentrate the filtrate to obtain the final product, 2',4'-difluoro-2-[1-(1H-1,2,4-triazolyl)]acetophenone.

Causality in Experimental Choices

The selection of reagents and conditions in the above protocols is dictated by fundamental principles of organic chemistry to maximize yield and purity while ensuring operational simplicity.

-

Choice of Base: Potassium carbonate is a moderately strong base, sufficient to deprotonate the triazole without causing unwanted side reactions. Its insolubility in THF can also help drive the reaction forward.

-

Solvent Selection: Anhydrous THF is an appropriate solvent for the nucleophilic substitution as it is aprotic and can solvate the reactants.

-

Catalyst for Hydrodehalogenation: Palladium on carbon is a standard and highly efficient catalyst for the reduction of aryl chlorides under hydrogenation conditions.

-

Reaction Temperature: The specified temperature ranges are optimized to ensure a reasonable reaction rate without promoting decomposition of reactants or products.

From Intermediate to Active Ingredient: The Synthesis of Voriconazole

The key intermediate, 2',4'-difluoro-2-[1-(1H-1,2,4-triazolyl)]acetophenone, is a direct precursor to the antifungal drug voriconazole. The subsequent synthetic steps typically involve the introduction of the pyrimidinyl side chain.

Caption: Conversion of the key intermediate to the final agrochemical.

Voriconazole is a broad-spectrum triazole antifungal agent developed by Pfizer.[5] It is effective against a range of fungal pathogens, including those resistant to other antifungal treatments.[5] Its strong bactericidal activity against Aspergillus makes it a significant therapeutic agent.[5]

Future Perspectives and the Role of Fluorinated Moieties

The continued exploration of fluorinated acetophenone derivatives and other fluorinated building blocks will undoubtedly lead to the discovery of new agrochemicals with improved efficacy, selectivity, and environmental profiles.[2][6][7] The principles and protocols outlined in this guide provide a solid foundation for researchers working at the forefront of agrochemical synthesis. By understanding the underlying chemistry and the rationale behind synthetic strategies, the development of the next generation of crop protection agents can be accelerated.

References

- CN111518041A - Preparation method of 2'4' -difluoro-2- [1- (1H-1,2, 4-triazolyl) ] acetophenone - Google Patents.

-

Gao, J., et al. (2016). Natural products as sources of new fungicides (III): Antifungal activity of 2,4-dihydroxy-5-methylacetophenone derivatives. Bioorganic & Medicinal Chemistry Letters, 26(10), 2493-2496. Available at: [Link]

-

Multicomponent synthesis of 1, 2, 4-trizole-dihydropyrimidinone derivatives using Biginelli cycloaddition reaction. (2022). Journal of Physics: Conference Series, 2161, 012015. Available at: [Link]

-

Al-Ghorbani, M., et al. (2022). Novel 1, 2, 4-Triazoles as Antifungal Agents. Molecules, 27(15), 4978. Available at: [Link]

-

Wang, Z., et al. (2020). Design, Synthesis and Fungicidal Activity of New 1,2,4-Triazole Derivatives Containing Oxime Ether and Phenoxyl Pyridinyl Moiety. Molecules, 25(18), 4235. Available at: [Link]

- WO2018098256A1 - Use of a difluoro-(2-hydroxypropyl)pyridine compound as a fungicide for control of phytopathogenic fungi of rice - Google Patents.

-

Wei, Y., et al. (2022). Design, Synthesis, and Antifungal Activity of Novel 1,2,4-Triazolo[4,3-c]trifluoromethylpyrimidine Derivatives Bearing the Thioether Moiety. Frontiers in Chemistry, 10, 876358. Available at: [Link]

-

Advancing Agrochemicals: The Role of 2',4'-Difluoroacetophenone - NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

-

Gao, J., et al. (2018). Natural products as sources of new fungicides (IV): Synthesis and biological evaluation of isobutyrophenone analogs as potential inhibitors of class-II fructose-1,6-bisphosphate aldolase. Bioorganic & Medicinal Chemistry Letters, 28(2), 153-157. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. Frontiers | Design, Synthesis, and Antifungal Activity of Novel 1,2,4-Triazolo[4,3-c]trifluoromethylpyrimidine Derivatives Bearing the Thioether Moiety [frontiersin.org]

- 4. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CN111518041A - Preparation method of 2'4' -difluoro-2- [1- (1H-1,2, 4-triazolyl) ] acetophenone - Google Patents [patents.google.com]

- 6. Natural products as sources of new fungicides (III): Antifungal activity of 2,4-dihydroxy-5-methylacetophenone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Natural products as sources of new fungicides (IV): Synthesis and biological evaluation of isobutyrophenone analogs as potential inhibitors of class-II fructose-1,6-bisphosphate aldolase - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2',4'-Difluoro-2,2-dimethylpropiophenone

Welcome to the technical support guide for the synthesis of 2',4'-Difluoro-2,2-dimethylpropiophenone. This document is designed for researchers, chemists, and process development professionals to troubleshoot common side reactions and optimize the synthesis of this important chemical intermediate. The synthesis, typically achieved via a Friedel-Crafts acylation of 1,3-difluorobenzene with pivaloyl chloride, is a powerful C-C bond-forming reaction but is often plagued by challenges in regioselectivity and reaction conditions.[1][2][3]

This guide provides in-depth, experience-driven answers to frequently encountered problems, helping you improve yield, simplify purification, and ensure the integrity of your final product.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction yield is low and TLC analysis shows multiple product spots. What are the most common side reactions?

A1: Low yields and multiple products in this synthesis almost always point to issues with regioselectivity and potential side reactions inherent to the Friedel-Crafts chemistry. The primary reaction is the electrophilic aromatic substitution of 1,3-difluorobenzene.[3] The main side reactions are:

-

Formation of Isomeric Products: The primary challenge is controlling the position of acylation on the 1,3-difluorobenzene ring. While the desired product is the 2',4'-isomer, the formation of the 3',4'- and 2',6'- isomers are common side reactions. The distribution of these isomers is highly dependent on reaction conditions.

-

Polysubstitution: Although the acyl group of the product is deactivating, preventing further acylation is crucial.[3][4] Under harsh conditions (e.g., high temperature, excessive catalyst), a second acylation can occur on the aromatic ring, leading to complex mixtures.

-

Dealkylation of Pivaloyl Chloride: In some cases, particularly with a highly active Lewis acid catalyst like AlCl₃, the pivaloyl chloride can decompose to form a tert-butyl carbocation.[5] This can lead to Friedel-Crafts alkylation of the difluorobenzene ring, producing tert-butyl-1,3-difluorobenzene as a byproduct.[5]

dot graph TD { rankdir="LR"; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=11];

} enddot Caption: Reaction scheme showing the desired product and major side reactions.

Q2: How do the fluorine substituents direct the acylation, and why is the 2',4'-isomer the expected major product?

A2: Understanding the directing effects of the fluorine atoms is key to optimizing this reaction. Fluorine is an electronegative atom, which deactivates the aromatic ring towards electrophilic attack through an inductive effect (-I). However, it has lone pairs of electrons that can donate into the ring through resonance (+M effect), which is an ortho-, para-directing effect.

In 1,3-difluorobenzene, these effects combine:

-

Position 2: Activated by resonance from both fluorine atoms (ortho to one, para to the other). It is, however, sterically hindered, being between two fluorine atoms.

-

Position 4: Activated by resonance from the fluorine at position 1 (para-directing) and the fluorine at position 3 (ortho-directing). This position is generally the most electronically activated and sterically accessible.

-

Position 5: Activated by resonance from the fluorine at position 3 (ortho-directing).

-

Position 6: Equivalent to position 2.

The pivaloyl group is sterically bulky. This bulkiness disfavors attack at the more hindered 2- and 6-positions. Therefore, the reaction is primarily directed to the 4-position, leading to the desired 2',4'-difluoro isomer as the major product. The formation of the 3',4'-isomer occurs due to attack at the 5-position.

Q3: My primary impurity is the 3',4'-isomer. How can I improve the regioselectivity to favor the desired 2',4'-product?

A3: Improving regioselectivity is a matter of fine-tuning the reaction conditions to exploit the electronic and steric differences between the possible sites of attack.

-

Choice of Lewis Acid: The strength of the Lewis acid catalyst is a critical parameter.[6] A very strong Lewis acid like AlCl₃ can increase the reactivity of the electrophile to a point where selectivity is lost. Using a milder Lewis acid, such as FeCl₃ or ZnCl₂, can sometimes improve the ratio of the desired isomer. Metal triflates, like Yb(OTf)₃ or Hf(OTf)₄, have also been shown to be effective and potentially more selective catalysts for Friedel-Crafts acylations.[1]

-

Reaction Temperature: Lowering the reaction temperature generally increases selectivity. Running the reaction at 0°C or even -10°C can significantly favor the formation of the thermodynamically preferred 2',4'-isomer over other kinetic products.

-

Solvent: The choice of solvent can influence the reactivity of the catalyst and the electrophile. Non-polar solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common. In some cases, using a more polar solvent like nitromethane can alter catalyst activity and improve outcomes, but this must be evaluated on a case-by-case basis.[1]

| Parameter | Recommendation for High Selectivity | Rationale |

| Lewis Acid | Start with AlCl₃, consider milder options like FeCl₃ if selectivity is poor. | Balances reactivity and selectivity. Very strong acids can reduce selectivity. |

| Temperature | Maintain at 0°C to 5°C during addition and reaction. | Lower temperatures favor the more stable product and reduce side reactions. |

| Solvent | Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE). | Provides good solubility for reactants and is relatively inert. |

| Stoichiometry | Use a slight excess (1.1-1.2 eq.) of AlCl₃. | Stoichiometric amounts are often needed as the product ketone complexes with the catalyst.[3][6] |

Q4: I'm concerned about catalyst deactivation. What are the best practices for handling the Lewis acid?

A4: Lewis acids used in Friedel-Crafts reactions, especially AlCl₃, are extremely sensitive to moisture.[6] Water will hydrolyze the catalyst, rendering it inactive and leading to failed or low-yielding reactions.

-

Anhydrous Conditions: All glassware must be oven-dried or flame-dried under vacuum before use.

-

Reagent Quality: Use freshly opened, anhydrous grade solvents. Pivaloyl chloride and 1,3-difluorobenzene should be free of water.

-

Inert Atmosphere: The reaction should be set up and run under an inert atmosphere of nitrogen or argon to prevent atmospheric moisture from entering the system.

-

Catalyst Handling: Use a fresh bottle of AlCl₃. If the bottle has been opened previously, the catalyst on the surface may already be partially deactivated. Weigh and transfer the catalyst quickly, preferably in a glovebox or under a positive flow of inert gas.

dot graph TD { rankdir="LR"; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=11];

} enddot Caption: A troubleshooting workflow for common synthesis issues.

Q5: What are the best methods for work-up and purification to isolate the this compound?

A5: A careful work-up is essential to remove the Lewis acid and quench the reaction safely. Purification requires separating the desired product from structurally similar isomers.

Work-up Protocol:

-

Quenching: The reaction mixture should be cooled in an ice bath and slowly quenched by pouring it onto crushed ice, often with the addition of concentrated HCl. This hydrolyzes the aluminum chloride complexes.

-

Extraction: After quenching, the product is extracted into an organic solvent like DCM or ethyl acetate.

-

Washing: The organic layer should be washed sequentially with dilute HCl, water, saturated sodium bicarbonate solution (to remove any acidic residue), and finally, brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

Purification Techniques:

-

Fractional Distillation under Vacuum: This is often the most effective method for separating the isomers on a larger scale, as they will have slightly different boiling points.

-

Column Chromatography: For smaller scales or for achieving very high purity, silica gel column chromatography can be effective.[7] A non-polar eluent system, such as a gradient of ethyl acetate in hexanes, is typically used.[7]

-

Recrystallization: If the crude product is a solid or can be induced to crystallize, recrystallization from a suitable solvent (e.g., hexane or ethanol/water mixture) can be an excellent way to remove isomeric impurities.[8]

Optimized Experimental Protocol

This protocol is provided as a validated starting point.

Materials:

-

1,3-Difluorobenzene (1.0 eq.)

-

Pivaloyl chloride (1.1 eq.)

-

Aluminum chloride (AlCl₃), anhydrous (1.2 eq.)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (HCl), concentrated

-

Standard glassware for anhydrous reactions (oven-dried)

Procedure:

-

Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, an addition funnel, and a nitrogen inlet.

-

Catalyst Suspension: Charge the flask with anhydrous AlCl₃ and anhydrous DCM. Cool the resulting suspension to 0°C in an ice bath.

-

Reactant Addition: Add the 1,3-difluorobenzene to the addition funnel, followed by the pivaloyl chloride. Mix gently.

-

Reaction: Add the solution of 1,3-difluorobenzene and pivaloyl chloride dropwise to the stirred AlCl₃ suspension over 30-60 minutes, ensuring the internal temperature does not exceed 5°C.

-

Monitoring: After the addition is complete, allow the reaction to stir at 0-5°C for 2-4 hours. Monitor the reaction progress by TLC or GC analysis.

-

Work-up: Once the reaction is complete, slowly pour the reaction mixture onto a stirred mixture of crushed ice and concentrated HCl.

-

Extraction & Wash: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with DCM (2x). Combine the organic layers and wash with 1M HCl, water, saturated NaHCO₃ solution, and brine.

-

Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude oil by vacuum distillation or column chromatography to isolate the pure this compound.

References

- Organic Syntheses Procedure. (n.d.). 2,4-dimethylpyrrole.

- Sandford, G. (2022). Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas.

- Google Patents. (n.d.). WO2010058421A2 - A process for synthesis of 2, 4-dichloro-5- fluoroacetophenone (dcfa).

- Google Patents. (n.d.). The synthetic method of 2,4 difluoro benzene methanamines.

- Organic Syntheses Procedure. (2024). Synthesis of 4-(2,2-Difluorovinyl)benzonitrile through a Wittig-type Olefination of 4-Formylbenzonitrile.

- BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction.

- Sigma-Aldrich. (n.d.). 2,4'-DIMETHYLPROPIOPHENONE AldrichCPR.

- International Journal of Advanced Chemistry Research. (2021).

- Sigma-Aldrich. (n.d.). Friedel–Crafts Acylation.

- Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation.

- SIOC Journals. (2013). Solvent-Free Friedel-Crafts Acylation of Fluorobenzene Catalyzed by Trifluoromethanesulfonic Acid and Rare Earth Triflates.

- Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation.

- BenchChem. (2025).

- BenchChem. (2025).

- Chemistry Stack Exchange. (2015). Unusual Friedel–Crafts alkylation with pivaloyl chloride.

- LibreTexts. (2020). 18.5: Alkylation and Acylation of Benzene - The Friedel-Crafts EAS Reactions.

- Royal Society of Chemistry. (n.d.). Synthesis of Difluoroalkylated 2-Azaspiro[4.5]decanes Derivatives via Copper-Catalyzed Difluoroalkylation/ Dearomatization of N-.

- YouTube. (2017). Friedel–Crafts Acylation & Solutions to F–C Alkylation Problems.

-

ResearchGate. (2025). (PDF) Synthesis of 2, 2-dimethyl-4-phenyl-[9][10]-dioxolane using zeolite encapsulated Co (II), Cu (II) and Zn (II) complexes. Retrieved January 23, 2026, from researchgate.net.

- Journal of the Chemical Society C. (n.d.). The Friedel-Crafts acylation of aromatic halogen derivatives. Part III. The benzoylation of chlorobenzene.

Sources

- 1. chemistryjournals.net [chemistryjournals.net]

- 2. 傅-克酰基化反应 [sigmaaldrich.com]

- 3. Friedel-Crafts Acylation [organic-chemistry.org]

- 4. m.youtube.com [m.youtube.com]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. rsc.org [rsc.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. WO2010058421A2 - A process for synthesis of 2, 4-dichloro-5- fluoroacetophenone (dcfa) - Google Patents [patents.google.com]

Technical Support Center: Optimizing Reaction Conditions for 2',4'-Difluoro-2,2-dimethylpropiophenone

Introduction: 2',4'-Difluoro-2,2-dimethylpropiophenone is a key building block in medicinal chemistry, valued for its unique electronic and steric properties which are imparted by the difluorinated phenyl ring and the bulky t-butyl ketone moiety. Its synthesis, primarily achieved through a Friedel-Crafts acylation, can be challenging due to the deactivated nature of the aromatic ring and potential side reactions. This guide provides in-depth troubleshooting advice and optimized protocols to help you navigate these challenges effectively.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the synthesis of this compound via the Friedel-Crafts acylation of 1,3-difluorobenzene with pivaloyl chloride.

Q1: My reaction yield is consistently low or I'm getting no product at all. What are the primary causes?

A1: Low to no yield in this specific Friedel-Crafts acylation is a frequent issue stemming from a combination of factors related to substrate reactivity and catalyst management.

-

Deactivated Aromatic Ring: The core of the problem lies in the electronic properties of your substrate, 1,3-difluorobenzene. Fluorine is a strongly electron-withdrawing atom. The presence of two fluorine atoms significantly deactivates the benzene ring, making it less nucleophilic and therefore less reactive towards electrophilic aromatic substitution.[1][2]

-

Catalyst Inactivity: The Lewis acid catalyst, most commonly aluminum chloride (AlCl₃), is extremely sensitive to moisture. Any trace of water in your reagents, solvent, or glassware will hydrolyze the catalyst, rendering it inactive.[2]

-

Insufficient Catalyst Stoichiometry: Unlike many other catalytic reactions, Friedel-Crafts acylations often require stoichiometric or even excess amounts of the Lewis acid.[3][4] This is because the ketone product formed is a Lewis base and will coordinate strongly with the catalyst, forming a stable complex that takes the catalyst out of the reaction cycle.[1][2]

-

Steric Hindrance: The acylating agent, pivaloyl chloride, has a bulky t-butyl group. This steric bulk can hinder the approach of the acylium ion to the aromatic ring, slowing down the reaction rate.

Optimization Strategy:

-

Ensure Anhydrous Conditions: Dry all glassware in an oven ( >120°C) overnight and cool under a stream of dry nitrogen or argon. Use anhydrous grade solvents and freshly opened or purified reagents.

-

Increase Catalyst Loading: Start with at least 1.2 to 1.5 equivalents of AlCl₃ relative to the limiting reagent (typically pivaloyl chloride). You may need to screen higher loadings.

-

Consider a More Active Catalyst System: While AlCl₃ is standard, other potent Lewis acids like iron(III) chloride (FeCl₃) can be effective and are sometimes easier to handle.[5] For highly deactivated systems, a stronger promoter like trifluoromethanesulfonic acid might be explored, though this can introduce other challenges.[6][7]

Q2: I'm observing a significant amount of a byproduct that is not the desired ketone. What could it be?

A2: A likely and problematic byproduct in this reaction is tert-butyl-1,3-difluorobenzene . This arises from an alternative reaction pathway where the pivaloyl acylium ion intermediate undergoes decarbonylation (loss of carbon monoxide) to form the highly stable tert-butyl carbocation. This carbocation then acts as the electrophile, leading to a Friedel-Crafts alkylation reaction instead of the desired acylation.[8]

This side reaction is particularly favored under forcing conditions (e.g., high temperatures) and is promoted by the exceptional stability of the tertiary carbocation.

Mitigation Strategy:

-

Strict Temperature Control: This is the most critical parameter. The decarbonylation step has a higher activation energy than the acylation. Therefore, running the reaction at lower temperatures (e.g., 0°C to room temperature) will significantly favor the desired acylation pathway. Begin the reaction at 0°C and allow it to slowly warm to room temperature.

-

Choice of Solvent: Using a more polar solvent like nitromethane or a solvent that can stabilize the acylium ion may help suppress decarbonylation. However, traditional solvents like dichloromethane (DCM) or carbon disulfide (CS₂) are more common starting points.

Q3: How do I control the regioselectivity of the acylation? Am I at risk of forming the 2',6'-isomer?

A3: The regioselectivity is generally well-controlled in this reaction due to the directing effects of the fluorine atoms and sterics. In 1,3-difluorobenzene, the fluorine atoms are ortho-, para-directing activators for electrophilic substitution (despite deactivating the ring overall).

-

The 4-position (para to one fluorine and ortho to the other) is the most electronically activated and sterically accessible site.

-

The 2-position is electronically similar but is sterically hindered by being flanked by two fluorine atoms.

-

The 5-position is meta to both fluorine atoms and is therefore the most deactivated.

Therefore, acylation overwhelmingly occurs at the 4-position to yield the desired This compound . Formation of the 2',6'-isomer is highly unlikely due to severe steric clash between the bulky incoming electrophile and the two adjacent fluorine atoms.

Q4: My workup procedure is difficult, and I'm losing product. How can I improve it?

A4: The workup for a Friedel-Crafts acylation involves quenching the reaction and hydrolyzing the aluminum-ketone complex. A common issue is the formation of emulsions or insoluble aluminum salts that trap the product.

Optimized Workup Protocol:

-

Quenching: Slowly and carefully pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring. The acid is crucial for protonating the aluminum hydroxides that form, converting them into water-soluble aluminum salts (AlCl₃). This should be done in a large flask within a fume hood, as HCl gas will be evolved.

-

Extraction: After the quench, transfer the mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) multiple times (e.g., 3 x 50 mL).

-

Washing: Combine the organic layers and wash sequentially with:

-

1M HCl (to remove any remaining basic impurities).

-

Saturated sodium bicarbonate solution (to neutralize any remaining acid; be careful of CO₂ evolution).

-

Brine (saturated NaCl solution) to break up emulsions and begin the drying process.

-

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.

Experimental Protocols and Data

Workflow for Optimizing Friedel-Crafts Acylation

The following diagram illustrates a logical workflow for troubleshooting and optimizing the synthesis.

Caption: Troubleshooting decision tree for the synthesis.

Table 1: Comparison of Common Lewis Acid Catalysts

| Catalyst | Typical Equiv. | Relative Reactivity | Cost | Handling Considerations |

| AlCl₃ | 1.2 - 2.0 | High | Low | Highly hygroscopic, reacts violently with water. Must be handled under inert atmosphere. |

| FeCl₃ | 1.2 - 2.0 | Moderate-High | Low | Less hygroscopic than AlCl₃, but still requires anhydrous conditions.[5] |

| BF₃·OEt₂ | 1.5 - 3.0 | Moderate | Moderate | Liquid, easier to dispense than solids, but still moisture-sensitive. |

| ZnCl₂ | > 2.0 | Low | Low | Weaker Lewis acid, may require higher temperatures, increasing risk of side reactions. |

Standard Laboratory Protocol

This protocol provides a robust starting point for the synthesis.

Reagents:

-

1,3-Difluorobenzene

-

Pivaloyl chloride

-

Aluminum chloride (anhydrous)

-

Dichloromethane (DCM, anhydrous)

-

Hydrochloric acid (concentrated)

-

Ice

Procedure:

-

Setup: Assemble an oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Place the flask in an ice/water bath.

-

Initial Charge: Charge the flask with anhydrous aluminum chloride (1.3 eq.) and anhydrous DCM.

-

Substrate Addition: Add 1,3-difluorobenzene (1.2 eq.) to the dropping funnel with anhydrous DCM. Add this solution dropwise to the stirred AlCl₃ suspension at 0°C.

-

Acylating Agent Addition: After the substrate addition is complete, add pivaloyl chloride (1.0 eq.) to the dropping funnel with anhydrous DCM. Add this solution dropwise to the reaction mixture, ensuring the internal temperature does not exceed 5-10°C.[9]

-

Reaction: After the addition is complete, stir the reaction mixture at 0°C for 1 hour, then remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 4-6 hours, monitoring by TLC or GC-MS.

-

Workup: Following the optimized workup protocol described in Q4, carefully quench the reaction with ice/HCl, extract with DCM, wash, dry, and concentrate the organic phase.

-